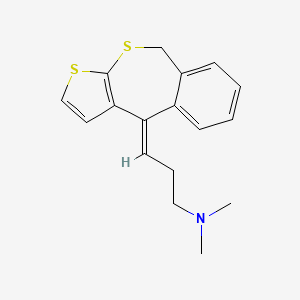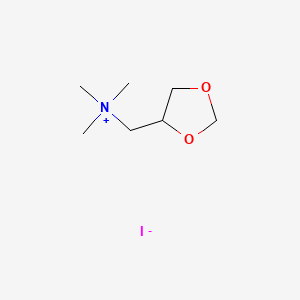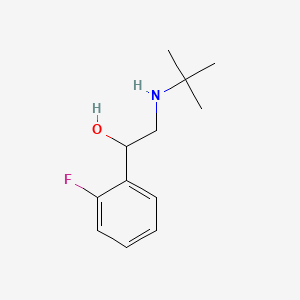![molecular formula C23H40FN2O8P B10784439 2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that enhance its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Fluorination: The 5-position of the uridine ring is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.
Phosphorylation: The 5’-hydroxyl group of the nucleoside is phosphorylated using a phosphorylating agent like phosphorus oxychloride.
Esterification: The phosphorylated intermediate is then esterified with tetradecanol to introduce the tetradecyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine involves its incorporation into DNA during replication. The presence of the fluorine atom at the 5-position disrupts the normal function of DNA polymerase, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in rapidly dividing cells, making it effective against cancer cells and certain viruses.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment.
Floxuridine: A related compound with similar applications in chemotherapy.
2’-Deoxy-5-fluorouridine: A simpler analog with similar biological activity.
Uniqueness
2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine is unique due to its specific modifications, which enhance its stability and biological activity. The presence of the tetradecyloxy group increases its lipophilicity, improving its cellular uptake and efficacy.
Properties
Molecular Formula |
C23H40FN2O8P |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C23H40FN2O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-32-35(30,31)33-17-20-19(27)15-21(34-20)26-16-18(24)22(28)25-23(26)29/h16,19-21,27H,2-15,17H2,1H3,(H,30,31)(H,25,28,29) |
InChI Key |
IGXUBNSHRZHJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)






